4-Methylthiophene-3-carbonitrile

Vue d'ensemble

Description

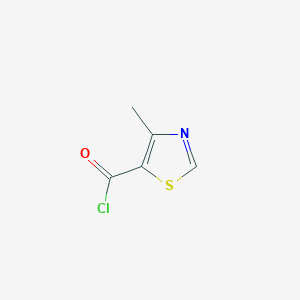

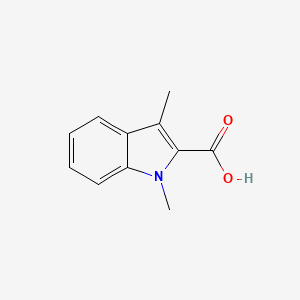

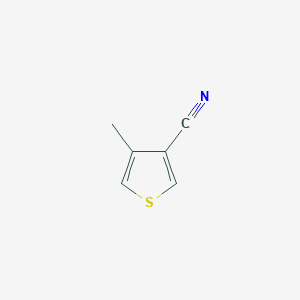

4-Methylthiophene-3-carbonitrile is a compound that features in various research studies due to its interesting chemical properties and potential applications. It is a derivative of thiophene, which is a sulfur heterocycle that resembles benzene with one of the CH groups replaced by sulfur. The methyl and carbonitrile groups on the thiophene ring influence its electronic properties, making it useful in various chemical reactions and applications, such as in the field of photovoltaics and heterocyclic chemistry.

Synthesis Analysis

The synthesis of derivatives of thiophene with carbonitrile substituents has been explored in the context of creating materials for photovoltaic cells. For instance, a series of regioregular bithiophene disubstituted with a carbonitrile group and a hexyl or hexyloxy chain has been synthesized to create polymers with a low band gap and enhanced absorption at longer wavelengths . These materials are designed to improve the efficiency of photovoltaic devices by optimizing the electron-donating and electron-withdrawing properties of the polythiophene backbone.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can significantly affect their physical and chemical properties. For example, in the compound 4-[2-(4-methylthiophenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile, the planarity of the benzo[b]pyran and phenyl rings and their relative orientation can influence the electronic properties of the molecule . The twist of the phenyl ring out of the plane can affect the conjugation and, consequently, the electronic transitions within the molecule.

Chemical Reactions Analysis

Thiophene derivatives with carbonitrile groups participate in various chemical reactions. The reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes, for example, does not yield the expected thieno[2,3-d]pyrimidine derivatives but instead leads to substituted dithieno-[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-thiones . These reactions are influenced by the substituents on the thiophene ring and can lead to the formation of complex heterocyclic structures with potential applications in pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylthiophene-3-carbonitrile derivatives are influenced by their molecular structure. For example, the introduction of carbonitrile groups can stabilize the LUMO and HOMO energy levels, which is beneficial for applications in organic electronics . The solubility, crystallinity, and thermal stability of these compounds can also be tailored by modifying the substituents on the thiophene ring, as demonstrated by the synthesis and analysis of various thiophene-based compounds . The electronic properties, such as absorption and fluorescence, are also affected by the solvent environment, as seen in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .

Applications De Recherche Scientifique

Exploring Reaction Mechanisms

The Gewald reaction's expansion to a four-component process incorporates 4-Methylthiophene-3-carbonitrile derivatives, showcasing its utility in synthesizing complex organic compounds with potential photophysical properties. These compounds have been evaluated for their application as metal sensors, highlighting the versatility of 4-Methylthiophene-3-carbonitrile in creating materials with specific electronic properties (Abaee et al., 2017).

Electrochemical Behavior and Applications

The modification of glassy carbon electrodes with poly(3-methylthiophene) derivatives, including 4-Methylthiophene-3-carbonitrile, demonstrates significant advancements in electrochemical sensors. Such modifications enhance the electrochemical detection capabilities, as observed in studies involving epinephrine, indicating potential applications in biosensors and medical diagnostics (Wang et al., 2004).

Material Science and Polymer Research

Poly(3-methylthiophene) and its derivatives, including 4-Methylthiophene-3-carbonitrile, have been synthesized and characterized to understand their electrochemical properties and potential applications in conducting polymers. These studies shed light on how different electrolytes impact the polymerization process and the polymers' subsequent behavior, paving the way for their use in electronic devices (Marque et al., 1987).

Photovoltaic and Optoelectronic Materials

Investigations into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those related to 4-Methylthiophene-3-carbonitrile, have demonstrated their potential as efficient multifunctional materials in photovoltaic applications. These materials exhibit promising characteristics such as lower band gaps and enhanced charge transport capabilities, which are critical for developing high-efficiency solar cells (Irfan et al., 2020).

Molecular and Structural Analysis

The molecular structure, spectroscopic characterization, and theoretical studies of compounds derived from or related to 4-Methylthiophene-3-carbonitrile have provided deep insights into their chemical behavior and potential applications. These analyses are crucial for designing new materials with desired properties for applications in corrosion inhibition, drug development, and organic electronics (Wazzan et al., 2016).

Safety And Hazards

Orientations Futures

Thiophene-based analogs, including 4-Methylthiophene-3-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propriétés

IUPAC Name |

4-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-5-3-8-4-6(5)2-7/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMSUOPXSZFRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502757 | |

| Record name | 4-Methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylthiophene-3-carbonitrile | |

CAS RN |

73229-39-7 | |

| Record name | 4-Methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.